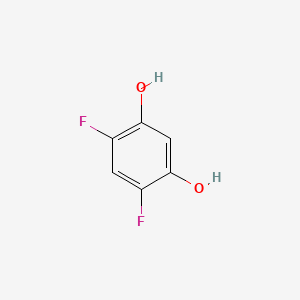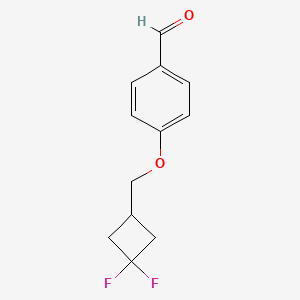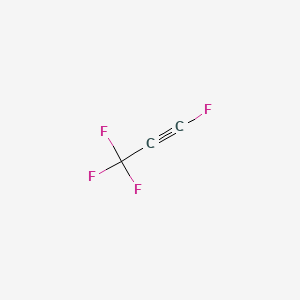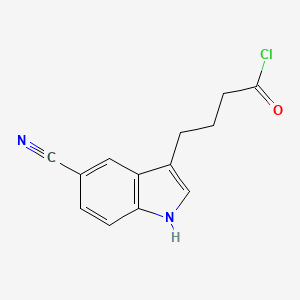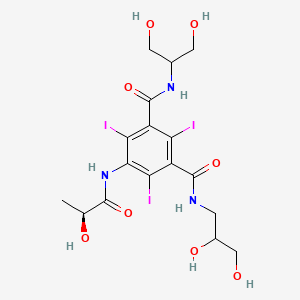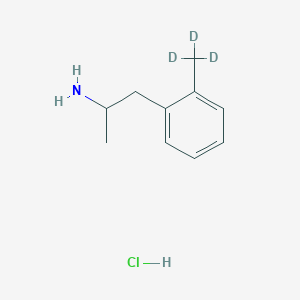
Ortetamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortetamine-d3 Hydrochloride, also known as 2-methylamphetamine-d3 hydrochloride, is a deuterated form of ortetamine. Ortetamine is a stimulant drug belonging to the amphetamine class. It is structurally similar to methamphetamine and is known for its psychoactive properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ortetamine-d3 Hydrochloride typically involves the introduction of deuterium atoms into the ortetamine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Ortetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ortetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of amphetamines.
Biology: Employed in studies investigating the effects of amphetamines on biological systems, including neurotransmitter release and receptor binding.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of amphetamines in the human body.
Industry: Applied in the development of new drugs and therapeutic agents targeting neurological disorders.
Mechanism of Action
Ortetamine-d3 Hydrochloride exerts its effects by acting on the central nervous system. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the postsynaptic receptors, resulting in increased alertness, focus, and energy levels. The compound also affects the release of serotonin, contributing to its psychoactive properties.
Comparison with Similar Compounds
Ortetamine-d3 Hydrochloride is similar to other amphetamine derivatives such as:
Methamphetamine: Known for its potent stimulant effects but with higher abuse potential.
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant properties.
3-Methylamphetamine: Another structural analog with psychoactive effects but lower potency compared to dextroamphetamine.
The uniqueness of this compound lies in its deuterated form, which allows for more precise studies on the pharmacokinetics and metabolic pathways of amphetamines, providing valuable insights for scientific research.
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
188.71 g/mol |
IUPAC Name |
1-[2-(trideuteriomethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H/i1D3; |
InChI Key |
PIJNEJGPRPNSAE-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1CC(C)N.Cl |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


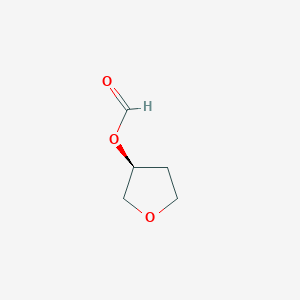
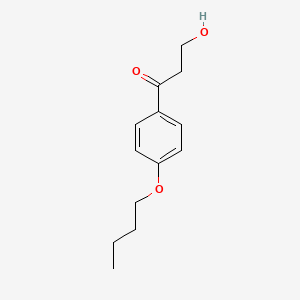
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
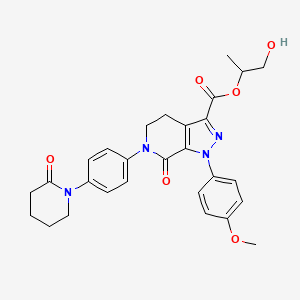
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
